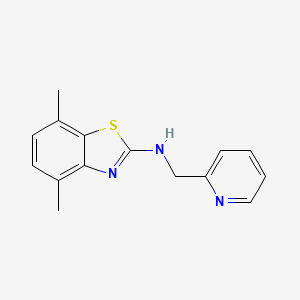
2,6-ジクロロ-4-フルオロヨードベンゼン
概要
説明
2,6-Dichloro-4-fluoroiodobenzene is a halogenated aromatic compound with the molecular formula C6H2Cl2FI. It is known for its high chemical stability and is used in various fields, including medical, environmental, and industrial research.
科学的研究の応用
2,6-Dichloro-4-fluoroiodobenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials .
作用機序
Mode of Action
For instance, they can undergo nucleophilic substitution reactions, where an electron-rich species (the nucleophile) replaces one of the halogen atoms . The exact mode of action can depend on many factors, including the specific biological target and the environmental conditions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dichloro-4-fluoroiodobenzene . For example, the pH and temperature of the environment can affect the compound’s reactivity. Additionally, the presence of other chemicals can influence its stability and its interactions with biological targets.
生化学分析
Biochemical Properties
2,6-Dichloro-4-fluoroiodobenzene plays a role in several biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of halogen atoms in its structure allows it to participate in electrophilic aromatic substitution reactions, where it can act as an electrophile. This compound can interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that can further react with cellular macromolecules, potentially leading to toxic effects .
Cellular Effects
2,6-Dichloro-4-fluoroiodobenzene has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to oxidative stress, which can disrupt cellular homeostasis and lead to cell damage or death. Additionally, 2,6-Dichloro-4-fluoroiodobenzene can affect the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases, which play a crucial role in protecting cells from oxidative damage .
Molecular Mechanism
The molecular mechanism of action of 2,6-Dichloro-4-fluoroiodobenzene involves its interaction with cellular biomolecules. This compound can bind to enzymes and proteins, leading to their inhibition or activation. For example, it can inhibit the activity of cytochrome P450 enzymes, resulting in the accumulation of toxic intermediates. Additionally, 2,6-Dichloro-4-fluoroiodobenzene can induce changes in gene expression by interacting with transcription factors or signaling molecules, thereby affecting cellular processes such as proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dichloro-4-fluoroiodobenzene can change over time. This compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. Long-term exposure to 2,6-Dichloro-4-fluoroiodobenzene in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, such as sustained oxidative stress and chronic inflammation. These long-term effects can have significant implications for the compound’s use in various applications .
Dosage Effects in Animal Models
The effects of 2,6-Dichloro-4-fluoroiodobenzene vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce toxic effects such as liver damage, kidney dysfunction, and neurotoxicity. Threshold effects have been observed, where a certain dose level must be reached before significant adverse effects occur. Additionally, high doses of 2,6-Dichloro-4-fluoroiodobenzene can lead to acute toxicity, characterized by symptoms such as lethargy, convulsions, and even death .
Metabolic Pathways
2,6-Dichloro-4-fluoroiodobenzene is involved in several metabolic pathways, primarily those related to its detoxification and elimination. This compound can be metabolized by enzymes such as cytochrome P450 and glutathione S-transferases, leading to the formation of more water-soluble metabolites that can be excreted from the body. The metabolic pathways of 2,6-Dichloro-4-fluoroiodobenzene can also affect metabolic flux and metabolite levels, potentially leading to alterations in cellular energy production and redox balance .
Transport and Distribution
Within cells and tissues, 2,6-Dichloro-4-fluoroiodobenzene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue. This accumulation can lead to localized effects, such as lipid peroxidation and membrane damage .
Subcellular Localization
The subcellular localization of 2,6-Dichloro-4-fluoroiodobenzene can influence its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes, or to the mitochondria, where it can induce oxidative stress and disrupt mitochondrial function. The specific localization of 2,6-Dichloro-4-fluoroiodobenzene can determine its effects on cellular processes and overall cell health.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2,6-Dichloro-4-fluoroiodobenzene typically involves the Grignard exchange reaction. The process starts with commercially available 1,3-dichloro-2-fluoro-5-iodobenzene as the raw material. Under low-temperature conditions, this compound undergoes a Grignard exchange reaction with isopropylmagnesium chloride to form the Grignard reagent of phenylmagnesium chloride. This reagent then undergoes a formylation reaction with N,N-dimethylformamide. After hydrolysis with diluted hydrochloric acid, the crude product is obtained and subsequently purified to yield 2,6-Dichloro-4-fluoroiodobenzene .
Industrial Production Methods
The industrial production of 2,6-Dichloro-4-fluoroiodobenzene follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with stable process conditions and simple operations suitable for large-scale production .
化学反応の分析
Types of Reactions
2,6-Dichloro-4-fluoroiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, it readily participates in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives .
類似化合物との比較
Similar Compounds
- 1,3-Dichloro-5-fluoro-2-iodobenzene
- 2,3-Dichloro-4-fluoroiodobenzene
Uniqueness
2,6-Dichloro-4-fluoroiodobenzene is unique due to its specific arrangement of halogen atoms, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in various industrial applications .
特性
IUPAC Name |
1,3-dichloro-5-fluoro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FI/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDDNJADWILQIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)I)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


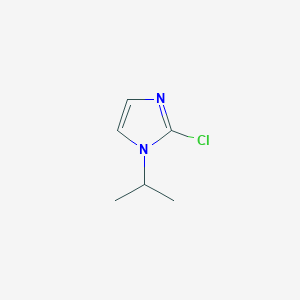
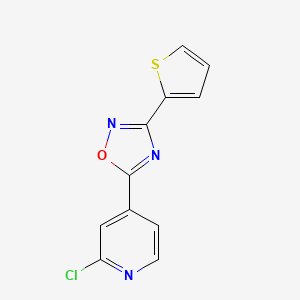
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-methylbenzenesulfonamide](/img/structure/B1452871.png)


![2-(3,5-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1452881.png)
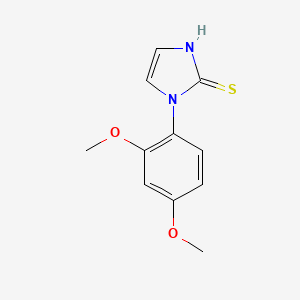

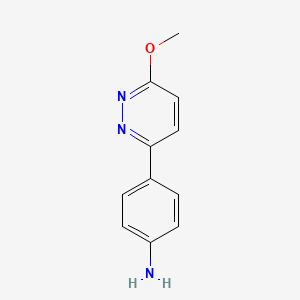
![5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452886.png)
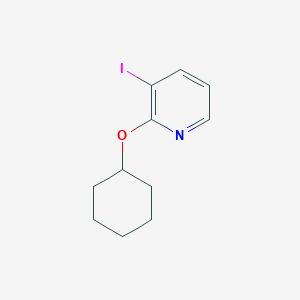
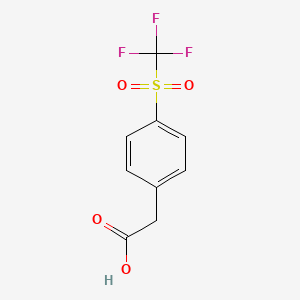
![5-[2-(Morpholin-4-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1452891.png)
